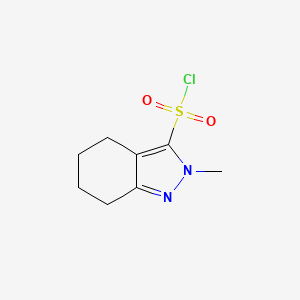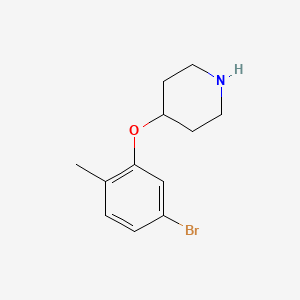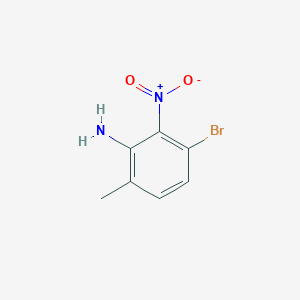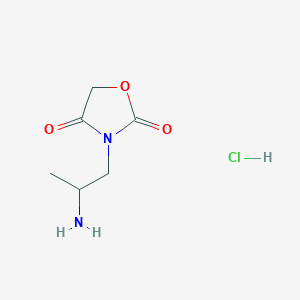
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (TMTQ) is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It is a colorless, volatile liquid with a boiling point of 150°C and a melting point of -45°C. TMTQ has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes.
Aplicaciones Científicas De Investigación
Interaction with Sodium and Potassium Amides
Gurskaya, Selivanova, and Shteingarts (2012) studied the interaction of polyfluorinated quinolines, including 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with sodium and potassium amides in liquid ammonia. This interaction led to the formation of quinoline-2-amines, highlighting the potential of these compounds in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
Synthesis of Enantiomers
Gruzdev, Levit, Kodess, and Krasnov (2012) achieved the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline by kinetic resolution, followed by regioselective nitration and acidic hydrolysis. This process demonstrates the versatility of tetrahydroquinoline derivatives in the synthesis of enantiomerically pure compounds (Gruzdev, Levit, Kodess, & Krasnov, 2012).
Reactions with Polyfluorocarbonyl Compounds
Zelenin, Chkanikov, Umnov, Kolomiets, and Fokin (1986) explored the reactions of tetrahydroquinoline with polyfluorocarbonyl compounds. They found that these reactions resulted in mono- or di-alkylation products of tetrahydroquinoline, offering insights into the reactivity of these compounds in the presence of polyfluorocarbonyl compounds (Zelenin et al., 1986).
Preparation of Fluorinated Quinolines
Brooke, Musgrave, and Rutherford (1966) prepared partially fluorinated quinolines, including 5,6,7,8-tetrafluoroquinoline, through Skraup reactions. This preparation method is significant for generating fluorinated quinoline derivatives for further chemical exploration (Brooke, Musgrave, & Rutherford, 1966).
Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines
Johnson, O'mahony, Edwards, and Duncton (2013) developed a one-pot synthesis method for creating trifluoromethyl-containing tetrahydroquinolines, highlighting the compound's utility in medicinal chemistry due to its partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).
Propiedades
IUPAC Name |
5,6,7-trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBSNBETKSQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)



